Product packaging for Lithium nickel fluoride(Cat. No.:CAS No. 62787-55-7)

Lithium nickel fluoride

Cat. No.: B14011150
CAS No.: 62787-55-7
M. Wt: 352.34 g/mol
InChI Key: CCURPRVGQZXQRA-UHFFFAOYSA-N
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Description

Lithium Nickel Fluoride is an emerging research material in the field of advanced energy storage, primarily investigated for its potential application in high-energy-density conversion-type cathode systems for lithium and lithium-ion batteries. Research into metal fluorides, including compositions like nickel fluoride, is driven by their high theoretical energy densities, which can significantly exceed those of conventional intercalation-type cathodes such as lithium cobalt oxide or nickel-rich NCM . The electrochemical operation in these systems is based on a conversion reaction mechanism, which involves a multi-phase redox process where the metal fluoride is reduced to metallic nanoparticles and lithium fluoride during discharge . A key research challenge for such conversion materials is managing significant overpotentials and ensuring reaction reversibility during cycling . Recent scientific strategies to overcome these hurdles involve the use of conductive nanocomposites and catalytic additives. For instance, transition metals like nickel have been explored as effective catalysts to facilitate the dissociation of discharge products like LiF, which is critical for improving the rechargeability of fluoride-based electrodes . Furthermore, lithium fluoride (LiF) itself is a key component in constructing stable cathode-electrolyte interphases (CEI) for state-of-the-art nickel-rich cathodes, improving interfacial stability and cycling performance . As a research compound, this compound provides a valuable model system for exploring next-generation battery chemistries, catalyst studies, and the development of novel solid-state or molten salt electrolyte configurations. This product is intended For Research Use Only (RUO).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N4O6 B14011150 Lithium nickel fluoride CAS No. 62787-55-7

Properties

CAS No.

62787-55-7

Molecular Formula

C15H20N4O6

Molecular Weight

352.34 g/mol

IUPAC Name

diethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-methylpropanedioate

InChI

InChI=1S/C15H20N4O6/c1-6-24-12(21)15(3,13(22)25-7-2)19-8-16-10-9(19)11(20)18(5)14(23)17(10)4/h8H,6-7H2,1-5H3

InChI Key

CCURPRVGQZXQRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)N1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Solid-State Reaction Techniques

Solid-state reactions are a common and straightforward approach for synthesizing multi-component inorganic materials from powdered precursors at elevated temperatures.

High-Temperature Synthesis ProtocolsFor related ternary fluorides, high-temperature solid-state synthesis is a primary method. For instance, the compound Li₂NiF₄ has been successfully synthesized via a solid-state route. This typically involves:

Precursor Selection: Starting materials are simple binary fluorides, such as lithium fluoride (B91410) (LiF) and nickel(II) fluoride (NiF₂).

Stoichiometric Mixing: The precursors are intimately mixed in the desired molar ratio. This is often achieved through grinding in a mortar and pestle or through ball-milling to ensure homogeneity.

Calcination: The mixture is heated in a furnace at high temperatures, often for extended periods, to allow for diffusion and reaction between the solid particles.

A study on the LiF-NiF₂ system confirmed the formation of Li₂NiF₄ through such a solid-state interaction. The reaction parameters for this synthesis are critical and would need to be empirically determined for any potential LiNiF₃ synthesis.

Solution-Based and Soft Chemistry Routes

Soft chemistry methods proceed via solution or gel phases at lower temperatures, offering better control over particle size, morphology, and homogeneity.

Co-precipitation and Sol-Gel MethodsCo-precipitation involves the simultaneous precipitation of multiple cations from a solution to create a homogeneous precursor, which is then typically calcined to form the final product. This method is widely used for battery cathode materials but is less common for pure fluorides due to the solubility and reactivity of fluoride precursors in aqueous solutions.

The sol-gel method offers a more versatile low-temperature route. A sol-gel process using trifluoroacetic acid as a fluorine source has been successfully employed to synthesize the quaternary fluoride LiNiFeF₆. researchgate.net This process involves creating a stable sol of metal precursors, which is then converted into a gel and finally pyrolyzed to yield the crystalline fluoride product. This demonstrates the feasibility of using a sol-gel approach for complex lithium-containing transition metal fluorides and represents a promising avenue for future research into LiNiF₃ synthesis.

Precursor Decomposition Strategies

Precursor decomposition is a versatile method for the synthesis of complex oxides and fluorides, offering the potential for homogeneous mixing of constituent elements at the atomic or molecular level. This approach typically involves the synthesis of a soluble or volatile precursor compound containing all the desired metal cations in the correct stoichiometry, followed by thermal decomposition to yield the target material.

For a hypothetical synthesis of LiNiF3, a suitable precursor would need to contain lithium, nickel, and fluorine in a 1:1:3 molar ratio. One possible approach could involve the co-precipitation of lithium and nickel salts, such as nitrates or acetates, in the presence of a fluoride source like hydrofluoric acid (HF) or ammonium fluoride (NH4F). The resulting precipitate, after careful drying, would then be subjected to thermal decomposition under a controlled atmosphere.

Another strategy could involve the synthesis of a heterometallic complex. For instance, a complex containing both lithium and nickel coordinated to fluoride and/or organic ligands could be designed. The organic components would be chosen to be easily removable upon heating, leaving behind the desired inorganic fluoride. The decomposition temperature and atmosphere (e.g., inert gas, vacuum, or a fluorine-containing gas) would be critical parameters to control the final product's stoichiometry and crystallinity.

While no specific precursor decomposition routes for LiNiF3 have been reported, research on the synthesis of other ternary fluorides provides a foundation for potential pathways. The success of this method would heavily depend on the ability to synthesize a stable, single-source precursor that decomposes cleanly without the formation of undesirable binary fluorides (LiF, NiF2) or oxyfluorides.

Gas-Phase Deposition and Chemical Vapor Synthesis

Gas-phase deposition techniques, including chemical vapor deposition (CVD), are powerful methods for producing high-purity thin films and coatings of various materials. In a typical CVD process for a complex fluoride, volatile precursors containing the constituent elements are introduced into a reaction chamber where they react and decompose on a heated substrate to form the desired film.

For the chemical vapor synthesis of LiNiF3, volatile precursors for lithium, nickel, and fluorine would be required. Potential precursors could include:

Lithium: Lithium-containing β-diketonates, such as lithium hexafluoroacetylacetonate (Li(hfac)), are known to have sufficient volatility for CVD applications.

Nickel: Nickel(II) hexafluoroacetylacetonate (Ni(hfac)2) is a common volatile precursor for nickel.

Fluorine: A reactive fluorine source, such as hydrogen fluoride (HF) or a metal fluoride like xenon difluoride (XeF2), would likely be necessary to ensure the complete fluorination of the metal precursors and the formation of the desired ternary fluoride phase.

The substrate temperature, precursor flow rates, and the partial pressures of the reactants would be critical parameters to control the deposition process and the stoichiometry of the resulting film. The challenge in this approach lies in the co-deposition of multiple precursors with different decomposition kinetics and the potential for gas-phase reactions that could lead to the formation of nanoparticles instead of a uniform film. As with other methods, the lack of experimental reports on the gas-phase synthesis of LiNiF3 suggests that significant process development would be required.

Influence of Synthetic Parameters on Crystallization and Phase Purity

The formation and purity of any crystalline compound are highly dependent on the synthetic conditions. For the Li-Ni-F system, the interplay of temperature, pressure, precursor stoichiometry, and the underlying thermodynamics and kinetics of the formation reactions would be crucial in determining the final product.

Temperature is a critical parameter in solid-state reactions, influencing diffusion rates and the thermodynamic stability of different phases. In the context of the LiF-NiF2 system, studies have focused on the formation of compounds like Li2NiF4 and solid solutions of the type (Li1-2xNix)F. researchgate.netiaea.org The formation of these phases typically requires high temperatures to overcome the kinetic barriers associated with solid-state diffusion.

The theoretical prediction of LiNiF3 in a trigonal (R-3) crystal structure suggests that this phase might be stable under specific temperature and pressure conditions that have not yet been experimentally realized. materialsproject.org High-pressure synthesis is a common technique to access metastable phases or compounds that are not stable at ambient pressure. The application of high pressure could potentially favor the formation of the denser LiNiF3 structure over a mixture of LiF and NiF2.

The following table summarizes the predicted crystal structure information for the theoretical LiNiF3 compound:

PropertyValue
Crystal System Trigonal
Space Group R-3 (148)
Lattice Parameters (a, b, c) 5.05 Å, 5.05 Å, 13.81 Å
Lattice Angles (α, β, γ) 90°, 90°, 120°
Predicted Formation Energy -2.596 eV/atom
Experimentally Observed No

This data is based on theoretical calculations from the Materials Project database. materialsproject.org

The choice of precursors and their precise stoichiometric ratio are fundamental to achieving phase-pure products. In the synthesis of ternary fluorides, common precursors include binary fluorides (e.g., LiF and NiF2), or a combination of metal salts (carbonates, nitrates, etc.) and a fluorinating agent.

For the synthesis of LiNiF3, a stoichiometric mixture of LiF and NiF2 in a 1:1 molar ratio would be the most straightforward starting point for a solid-state reaction. However, the formation of other stable phases in the LiF-NiF2 system, such as Li2NiF4, indicates that simply mixing the binary fluorides may not yield the desired LiNiF3 phase. researchgate.netresearchgate.net The use of highly reactive, nano-sized precursors could potentially lower the reaction temperature and favor the formation of kinetically controlled products.

The stoichiometry of the reactants must be carefully controlled, as any deviation can lead to the formation of impurity phases. For example, an excess of LiF could lead to the formation of LiF-rich phases, while an excess of NiF2 would result in unreacted NiF2 remaining in the final product.

The thermodynamic stability of a compound determines whether its formation is energetically favorable under a given set of conditions. The predicted formation energy of LiNiF3 is -2.596 eV/atom, suggesting that the compound should be thermodynamically stable. materialsproject.org However, the existence of other stable compounds in the LiF-NiF2 phase diagram, such as Li2NiF4, and the fact that LiNiF3 has not been experimentally observed, suggests that the thermodynamic landscape is complex. researchgate.netmaterialsproject.orgresearchgate.net

The Gibbs free energy of formation (ΔGf°) for the reaction LiF + NiF2 → LiNiF3 would need to be negative for the reaction to be spontaneous. While specific thermodynamic data for LiNiF3 formation is not available, data for the formation of LiF and NiF2 are well-established.

Even if the formation of LiNiF3 is thermodynamically favorable, kinetic barriers can prevent its formation. Solid-state reactions are often limited by slow diffusion rates, requiring high temperatures and long reaction times. The kinetics of nucleation and growth of the LiNiF3 phase would compete with the formation of other kinetically or thermodynamically favored phases. The synthesis of ternary fluorides often involves a complex interplay between thermodynamics and kinetics, and the successful isolation of a specific phase may require carefully tailored reaction conditions to navigate this complex energy landscape.

Advanced Structural Characterization and Crystallography

Spectroscopic Probes of Local Structure and Bonding

Spectroscopic techniques provide complementary information to diffraction methods by probing the local atomic environments, bonding characteristics, and electronic states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive probe of the local chemical environment around specific atomic nuclei. sigmaaldrich.comyoutube.com For lithium nickel fluoride (B91410), solid-state ⁷Li (or ⁶Li) and ¹⁹F NMR would be particularly informative. rsc.orgnih.gov The resonance frequency of these nuclei is influenced by the surrounding atoms, a phenomenon known as the chemical shift. youtube.com

By analyzing the NMR spectra, one could distinguish between different local environments of lithium and fluorine atoms, providing insight into short-range order and cation distribution that may not be apparent from long-range diffraction data. berkeley.edu For example, any deviation from the ideal crystal structure, such as Li/Ni site mixing or the presence of defects, would result in distinct NMR signals. This makes NMR a powerful tool for quality control and for understanding structural disorder. nih.gov

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local coordination environment of a selected atom. cern.chstanford.edumalvernpanalytical.com An XAS experiment on LiNiF₃ would typically be tuned to the Ni K-edge. The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). iaea.orgyoutube.com

The XANES region, which is sensitive to the electronic structure, can be used to definitively determine the oxidation state of nickel, which is expected to be +2 in LiNiF₃. iaea.org The EXAFS region contains oscillatory features that result from the scattering of photoelectrons by neighboring atoms. youtube.com Analysis of the EXAFS data can yield precise information about the local structure around the nickel atoms, including Ni-F bond distances, coordination numbers, and the degree of local disorder, which can then be compared with the long-range structural model obtained from diffraction techniques. iaea.org

Raman and Infrared (IR) Spectroscopy for Vibrational Modes and Lattice Dynamics

Vibrational spectroscopy is a powerful, non-destructive tool for probing the lattice dynamics of crystalline solids. In materials with a perovskite structure, these techniques can identify phonon modes associated with the stretching and bending of the corner-sharing octahedra (NiF₆ in this case) and the motion of the A-site cation (Li⁺).

In a crystal with a center of symmetry, Raman active modes are typically infrared inactive, and vice-versa, a principle known as the rule of mutual exclusion. mdpi.com For a highly symmetric cubic perovskite structure, first-order Raman scattering is not expected; however, the presence of defects or structural distortions can break this symmetry and activate Raman modes. mdpi.com

The vibrational spectrum of a perovskite like LiNiF₃ can be conceptually divided into three main categories:

Internal Modes of the NiF₆ Octahedra: These high-frequency modes correspond to the stretching and bending vibrations of the Ni-F bonds within the octahedra.

Librational Modes: These involve the tilting or rotational motions of the entire NiF₆ octahedra.

External or Lattice Modes: These are the lowest-frequency modes and involve the motion of the Li⁺ cation against the NiF₆ octahedra. ox.ac.uk

Temperature-dependent Raman spectroscopy is particularly useful for studying phase transitions, as changes in the crystal structure are often accompanied by the appearance or disappearance of phonon modes, or by the "softening" of a specific mode (its frequency decreases) as the transition temperature is approached. mdpi.comacs.org This softening is often the driving mechanism for displacive phase transitions. researchgate.net

Table 1: Representative Vibrational Modes in Perovskite-Like Fluorides
Mode TypeTypical Frequency Range (cm⁻¹)DescriptionSpectroscopic Activity
A-site Cation Translation< 150Motion of the Li⁺ ion relative to the NiF₆ framework. ox.ac.ukIR Active
NiF₆ Rotational/Librational100 - 250Tilting or rocking of the entire NiF₆ octahedra. ox.ac.ukRaman Active
F-Ni-F Bending250 - 400Deformation of the angles within the NiF₆ octahedra.Raman & IR Active
Ni-F Stretching400 - 700Symmetric and asymmetric stretching of the Ni-F bonds.Raman & IR Active

Polymorphism and Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key characteristic of many functional materials, including perovskites. These different phases, or polymorphs, can exhibit distinct physical properties. Phase transitions from one polymorph to another can be induced by external stimuli such as temperature and pressure.

Identification of Crystalline Polymorphs

While many perovskite-type compounds exhibit rich polymorphism, specific stable or metastable crystalline polymorphs of lithium nickel fluoride under standard conditions are not widely documented in scientific literature. The ideal cubic perovskite structure is the primary phase considered for many ABX₃ compounds, but distortions often lead to lower-symmetry structures (e.g., tetragonal, orthorhombic). The existence of different polymorphs is often dictated by factors like the Goldschmidt tolerance factor, which relates the ionic radii of the constituent ions. acs.org

Investigating Temperature- and Pressure-Induced Phase Transformations

Applying high pressure or varying the temperature can alter the interatomic distances and bonding angles within a crystal, often inducing a reversible or irreversible phase transformation.

Pressure-Induced Transformations: High-pressure studies on analogous compounds provide insight into the expected behavior of LiNiF₃. For instance, lithium niobate (LiNbO₃), another perovskite-related material, undergoes a phase transformation at approximately 25 GPa from its standard structure to a NaIO₃-type structure. researchgate.net Upon heating this high-pressure phase, it transforms into a different, recoverable hexagonal phase. researchgate.net Such transitions are typically accompanied by a significant increase in density. In many perovskites, pressure induces a more symmetric, compact structure by reducing the tilting of the octahedra.

Temperature-Induced Transformations: Temperature can also drive phase transitions. In many perovskites, increasing temperature provides enough thermal energy to overcome the energy barriers for atomic rearrangement, often leading to a higher-symmetry phase. nih.gov For example, many halide perovskites transition from a lower-symmetry (e.g., orthorhombic or tetragonal) phase at low temperatures to a higher-symmetry cubic phase at elevated temperatures. acs.orgnih.gov These transitions are readily detected using temperature-dependent Raman spectroscopy and X-ray diffraction. acs.orgacs.org

Table 2: Examples of Induced Phase Transitions in Perovskite-Related Compounds
CompoundStimulusTransition DetailsResulting PhaseReference
LiNbO₃Pressure (~25 GPa)Reversible transition from the standard R3c space group.NaIO₃-type structure researchgate.net
MAPbI₃ (Methylammonium Lead Iodide)Temperature (~54 °C)Transition from a tetragonal to a cubic phase.Cubic (Pm-3m) nih.gov
KIO₃ (Potassium Iodate)Temperature (212 °C)Ferroelectric phase transition from rhombohedral to monoclinic.Monoclinic mdpi.com
Cs₂AgBiBr₆TemperatureDetected by abrupt changes in Raman vibrational modes.Lower-symmetry ordered phase acs.org

Mechanisms of Structural Rearrangements

The mechanisms driving phase transitions in perovskites are often related to the collective behavior of the crystal lattice. Two primary mechanisms are frequently observed:

Displacive Transitions: These transitions involve small displacements of atoms from their positions in the high-symmetry phase. A common driver for such transitions in perovskites is the condensation of a "soft" phonon mode. researchgate.net As the crystal approaches the transition point, the frequency of a specific lattice vibration decreases significantly. mdpi.com At the transition temperature, the mode "freezes" into the static atomic displacements of the new, lower-symmetry structure. This mechanism is often associated with the tilting or rotation of the BX₆ octahedra. nih.gov

In many fluoride perovskites and related structures like elpasolites, phase transitions are directly linked to the instability of the lattice against the rotation of the metal-fluoride octahedra. researchgate.net These rotations, often described by Glazer notation (e.g., a⁰a⁰c⁻), reduce the symmetry from the ideal cubic structure and can be triggered by both temperature and pressure. nih.gov

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations for Electronic Band Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. barc.gov.inyoutube.com In principle, DFT provides the exact ground-state properties of a system. mpg.de For crystalline solids like Lithium Nickel Fluoride (B91410), DFT calculations are employed to determine the electronic band structure, which describes the ranges of energy that an electron is allowed to possess.

The process involves solving the Kohn-Sham equations for the system, which yields the energies of the electronic orbitals (the Kohn-Sham orbitals). stackexchange.com While not formally electronic quasiparticle energies, the spectrum of these orbitals is often used as a good approximation for the material's band structure. stackexchange.com These calculations can predict whether LiNiF₃ behaves as an insulator, semiconductor, or metal by determining the presence and size of a band gap between the valence band and the conduction band.

High-pressure DFT studies on the related compound Lithium Fluoride (LiF) have shown it to be a stable insulator with a wide band gap, even at pressures up to 1 Mbar. researchgate.net Similarly, DFT studies on fluorine-doped cathode materials have been used to investigate how fluorine substitution affects the electronic density of states and electrical conductivity. acerp.ir For LiNiF₃, DFT calculations would map the energy levels of the valence and conduction bands, primarily composed of F 2p and Ni 3d orbitals, respectively, to determine its electronic properties. The reliability of these predictions depends on the choice of the exchange-correlation functional, pseudopotentials, and the density of the k-point mesh used for Brillouin zone integration. arxiv.org

Interactive Table: Key Parameters in DFT Band Structure Calculations
ParameterDescriptionSignificance for LiNiF₃
Exchange-Correlation FunctionalApproximation of the exchange and correlation interactions in the many-electron system (e.g., LDA, GGA, Hybrid). barc.gov.inCrucially affects the accuracy of the predicted band gap. Hybrid functionals often provide more accurate band gaps for transition metal compounds.
PseudopotentialAn approximation that replaces the strong Coulomb potential of the nucleus and the effects of the core electrons with a weaker effective potential. arxiv.orgReduces computational cost by focusing only on the valence electrons, which are primarily involved in bonding and electronic transitions.
K-point MeshA grid of points in the reciprocal space (Brillouin zone) over which the electronic states are calculated and integrated. arxiv.orgA denser mesh provides a more accurate representation of the electronic density of states and the overall band structure.
Energy CutoffDetermines the number of plane waves used in the basis set to describe the electronic wavefunctions.A higher energy cutoff leads to a more accurate calculation at the expense of increased computational time.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition and the chemical and electronic state of the elements within a material. thermofisher.comcarleton.edu The technique works by irradiating a material with a beam of X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nanometers of the surface. thermofisher.com This surface sensitivity makes it an invaluable tool for studying the interfaces between materials, such as the electrode-electrolyte interface in batteries. carleton.eduyoutube.com

In the context of Lithium Nickel Fluoride, XPS can be used to probe the chemical environment of lithium, nickel, and fluorine. The binding energy of the core-level electrons is sensitive to the element's oxidation state and its local bonding environment. carleton.edu For example, the F 1s spectrum can be used to identify the presence of Lithium Fluoride (LiF). In studies of nickel-based cathodes, a prominent peak corresponding to LiF is often observed at a binding energy of approximately 685 eV. researchgate.netresearchgate.net This indicates the formation of a LiF-containing solid electrolyte interphase (SEI) on the electrode surface, which can significantly impact battery performance.

By using an ion beam to slowly etch away the surface, XPS can also perform depth profiling, revealing the compositional changes from the surface into the bulk of the material. thermofisher.comthermofisher.com This allows for a distinction between surface species and the bulk electronic state of the LiNiF₃ compound.

Interactive Table: Representative XPS Binding Energies
Photoelectron LineCompound/SpeciesApproximate Binding Energy (eV)Reference
F 1sLithium Fluoride (LiF)~685 researchgate.netresearchgate.net
F 1sPolyvinylidene fluoride (PVDF) binder~688 researchgate.net
Ni 2p₃/₂Ni²⁺~853-856 researchgate.net
Ni 2p₃/₂Ni³⁺~855-857 researchgate.net

Computational Modeling of Electronic Transitions and Spectroscopic Signatures

Computational spectroscopy serves as a critical tool for interpreting experimental data by modeling the electronic transitions that give rise to spectroscopic signatures. rug.nl These models can predict how a material will interact with electromagnetic radiation, providing a theoretical basis for understanding techniques like X-ray absorption spectroscopy (XAS) and electron energy loss spectroscopy (EELS).

For LiNiF₃, computational methods can model the excitation of electrons from core levels or the valence band to unoccupied states in the conduction band. Methods like Time-Dependent Density Functional Theory (TD-DFT) or multiconfigurational calculations are used to simulate these electronic transitions. aps.org The results of these simulations include predicted energies for electronic transitions and their corresponding intensities, which can be directly compared to experimental spectra.

Modeling the Ni L-edge XAS, for instance, involves calculating the transition of a Ni 2p electron to unoccupied Ni 3d orbitals. The resulting simulated spectrum is highly sensitive to the oxidation state, spin state, and local coordination environment of the nickel ion. researchgate.net By matching the simulated spectrum to experimental data, researchers can confirm the electronic configuration of nickel within the LiNiF₃ lattice. These computational approaches are essential for deciphering complex spectra where multiple electronic transitions may overlap. rug.nlrsc.org

Covalent and Ionic Character of Chemical Bonds

The nature of the chemical bonds within a compound can be described as a spectrum ranging from purely covalent (equal sharing of electrons) to purely ionic (complete transfer of electrons). The character of the bonds in LiNiF₃ is determined by the electronegativity difference between the constituent atoms: lithium, nickel, and fluorine.

Fluorine is the most electronegative element, while lithium is a highly electropositive alkali metal. The significant difference in their electronegativity values leads to the transfer of an electron from lithium to fluorine, forming a predominantly ionic bond (Li⁺-F⁻). youtube.comvedantu.com Similarly, the bond between nickel, a transition metal, and fluorine also possesses a high degree of ionic character due to the large electronegativity difference.

While the bonds are primarily ionic, they retain some partial covalent character. quora.com According to Fajan's rules, the small size of the Li⁺ cation gives it a higher polarizing power, which can distort the electron cloud of the F⁻ anion, introducing a degree of covalency. vedantu.com However, the very low polarizability of the small F⁻ anion means this effect is limited, and the Li-F and Ni-F bonds in the crystal lattice are best described as polar ionic bonds. vedantu.com This ionic nature is responsible for the rigid, often crystalline structure of such fluoride compounds. quora.com

Investigation of Oxidation States and Spin Configurations of Nickel

The properties of transition metal compounds like LiNiF₃ are heavily influenced by the oxidation state and spin configuration of the transition metal ion. In LiNiF₃, lithium exists as Li⁺ and fluoride as F⁻. To maintain charge neutrality in the compound, the nickel ion must possess a +2 oxidation state (Ni²⁺).

The Ni²⁺ ion has a d⁸ electron configuration (eight electrons in its 3d orbitals). When placed in an octahedral coordination environment, as expected in the LiNiF₃ crystal structure where it is surrounded by six F⁻ ions, the five degenerate d-orbitals split into two energy levels: a lower-energy t₂g triplet and a higher-energy e_g doublet.

The filling of these orbitals determines the spin state. The two possibilities are:

High-spin: Electrons occupy orbitals individually before pairing up, maximizing the total spin. For a d⁸ ion, this results in a (t₂g)⁶(e_g)² configuration with two unpaired electrons.

Low-spin: Electrons fill the lower-energy t₂g orbitals completely before occupying the higher-energy e_g orbitals. For a d⁸ ion, this also results in a (t₂g)⁶(e_g)² configuration.

For a d⁸ ion in an octahedral field, the high-spin and low-spin configurations are identical. The Ni²⁺ ion will have two unpaired electrons, making the compound paramagnetic. wikipedia.org In other nickel compounds, nickel can exist in other oxidation states, such as Ni³⁺ (a d⁷ ion). In an octahedral field, Ni³⁺ can adopt either a low-spin (t₂g)⁶(e_g)¹ configuration or a high-spin (t₂g)⁵(e_g)² configuration, depending on the strength of the ligand field. wikipedia.orgresearchgate.net Experimental and computational studies on related nickelates confirm that the local geometry and bonding significantly modulate the spin state. rsc.org

Interactive Table: Properties of Common Nickel Ions in Octahedral Coordination
PropertyNi²⁺Ni³⁺
d-electron Configurationd⁸d⁷
High-Spin Orbital Occupancy(t₂g)⁶(e_g)²(t₂g)⁵(e_g)²
Low-Spin Orbital Occupancy(t₂g)⁶(e_g)²(t₂g)⁶(e_g)¹
Number of Unpaired Electrons (High-Spin)23
Number of Unpaired Electrons (Low-Spin)21
Magnetic BehaviorParamagneticParamagnetic

Defect Chemistry and Non Stoichiometry

Point Defect Formation and Energetics

Point defects are zero-dimensional imperfections in a crystal lattice, involving one or a few atoms. mines-albi.fr These defects, which include vacancies, interstitials, and substitutional atoms, disrupt the local lattice structure, creating elastic stress and strain fields in the surrounding volume. mines-albi.fr The concentration of point defects in a crystal is temperature-dependent and can be described by the Arrhenius equation, where the formation energy is a key parameter. mines-albi.fr

Vacancy and Interstitial Defect Mechanisms

Vacancy and interstitial defects are fundamental to the understanding of defect chemistry in crystalline solids.

Interstitial Defects : An interstitial defect occurs when an atom occupies a site in the crystal lattice that is not typically occupied. mines-albi.fryoutube.com If this atom is of the same species as the host lattice, it is termed a self-interstitial. mines-albi.fr The formation of self-interstitials often introduces significant distortion to the lattice because the interstitial atom is typically larger than the space it occupies. youtube.com In ionic structures, a Frenkel defect consists of a vacancy and a nearby interstitial ion of the same species. mines-albi.fr

The formation energy for a vacancy is generally lower than for an interstitial, making vacancies a more common point defect. mines-albi.fr

Impurity Incorporation and Doping Strategies

The intentional introduction of impurities, or doping, is a key strategy to modify the properties of materials. In the context of lithium nickel-based oxides, fluorine is a widely studied dopant. researchgate.net

Fluorine is typically incorporated to partially substitute oxygen in the crystal lattice due to their similar chemical properties and ionic radii. researchgate.net This substitution can be achieved using various fluoride (B91410) sources, such as lithium fluoride (LiF) or ammonium fluoride (NH4F). researchgate.net The incorporation of fluorine has several significant effects:

Structural Modification : Fluorine doping can alter the lattice parameters of the host material. In studies on LiNi0.8Co0.15Al0.05O2 (NCA), fluorine doping was found to enlarge the interslab spacing distance in the hexagonal structure. bolead.com This expansion of the lithium diffusion pathway can enhance ionic conductivity. researchgate.net

Surface Chemistry Alteration : Analysis shows that fluorine atoms are often preferentially enriched on the surface of the material particles. researchgate.netbolead.com This surface modification can reduce side reactions with the electrolyte and suppress the degradation of the material during electrochemical cycling. bolead.com

Valence State Changes : The introduction of F⁻ ions to replace O²⁻ ions necessitates charge compensation. This is often achieved by a change in the oxidation state of the transition metal ions. In nickel-rich materials, fluorine doping has been shown to lower the valence state of nickel at the surface, decreasing the concentration of more reactive Ni³⁺ ions. bolead.comosti.gov This can lead to improved structural stability. osti.gov

The table below summarizes the observed effects of fluorine doping on the properties of a nickel-rich cathode material.

PropertyObservation with Fluorine DopingReference
Primary Particle Growth Catalyzes the growth of primary particles. bolead.com
Lattice Structure Enlarges the interslab spacing distance. bolead.com
Surface Composition Fluorine atoms are preferentially enriched on the particle surface. bolead.com
Nickel Valence State Lowers the concentration of Ni³⁺ at the surface. bolead.com
Electrochemical Impedance Lowers the impedance rise during cycling. bolead.com
Bulk Diffusivity Enhances Li diffusivity via optimized lattice modification. osti.gov

Extended Defects and Microstructural Analysis

Extended defects are imperfections that extend through one, two, or three dimensions of the crystal lattice, including dislocations, grain boundaries, and stacking faults. researchgate.netuni-paderborn.de These defects significantly influence the mechanical and electronic properties of materials. researchgate.net

Grain Boundaries and Interfacial Defect Structures

Grain boundaries are two-dimensional defects that separate crystals of different orientations within a polycrystalline material. nsf.gov The structure of these boundaries can range from highly ordered and coherent to disordered and amorphous. nsf.gov

In battery materials, grain boundaries play a crucial role in performance as they can significantly impact ion transport. nsf.gov Depending on their specific atomic structure, grain boundaries can either facilitate or impede lithium diffusion. For example, certain coherent grain boundaries have been shown to accelerate Li transport, while asymmetric boundaries can block it. nsf.gov The segregation of dopant atoms, such as fluorine, at grain boundaries is a critical factor. First-principles studies on NiCr alloys have shown that fluorine exhibits a strong preference for binding at grain boundary sites, which can accelerate the depletion of certain elements and initiate corrosion. arxiv.org This highlights the importance of understanding the defect chemistry at these interfaces.

Dislocation Networks and Stacking Faults

Dislocations and stacking faults are other significant extended defects that impact material properties.

Dislocations : These are one-dimensional line defects around which the atoms of the crystal lattice are misaligned. purdue.edu The presence of dislocations is fundamental to explaining the plastic deformation of crystalline materials. purdue.edu

Stacking Faults : A stacking fault is a two-dimensional planar defect that represents an interruption of the normal stacking sequence of crystallographic planes. researchgate.netnrel.gov

Influence of Defects on Lattice Dynamics and Ion Migration Pathways

Crystallographic defects have a direct and profound impact on the vibrational properties of the lattice (lattice dynamics) and the pathways available for ion migration.

The presence of defects such as vacancies and dopants alters the local atomic environment, which in turn affects the vibrational modes (phonons) of the crystal. aps.org For instance, the introduction of fluorine as a dopant in nickel-rich oxides modifies the lattice parameters. bolead.com This structural change directly influences the potential energy landscape for lithium ion movement. An enlarged interslab spacing, as observed with fluorine doping, can lower the energy barrier for Li⁺ hopping between sites, thereby enhancing ionic diffusivity. researchgate.netbolead.com

Defects are intrinsically linked to ion migration mechanisms. bath.ac.uk Vacancies, for example, are essential for the vacancy diffusion mechanism, where atoms move by hopping into adjacent empty lattice sites. wikipedia.org In lithium-ion conductors, defects can create new, energetically favorable diffusion pathways or, conversely, block existing ones. Anti-site defects, where a lithium ion and a nickel ion exchange positions, are common in nickel-rich materials and can impede lithium mobility due to electrostatic repulsion and the blocking of diffusion channels. bath.ac.ukresearchgate.net

Studies on related lithium metal fluorides have provided detailed insights into how the crystal structure and defects define migration routes. tugraz.atelsevierpure.com Lithium ions may move directly between adjacent sites or follow more complex, curved pathways that involve intermediate, temporarily occupied sites. tugraz.at The energy barriers associated with these pathways are highly sensitive to the local coordination and the presence of defects, which can alter the repulsive interactions between the mobile lithium ion and the stationary lattice ions. tugraz.atrsc.org Therefore, controlling the defect chemistry is a critical lever for optimizing the ionic conductivity of materials for electrochemical applications. rsc.orgnih.gov

Based on the available search results, there is a significant lack of specific scientific literature focusing on the theoretical prediction and experimental observation of defect concentrations exclusively for the compound "Lithium nickel fluoride" (LiNiF₃).

Research on defect chemistry is available for related materials such as lithium fluoride (LiF), other halide perovskites, and various cathode materials for lithium-ion batteries. For instance, studies on LiF detail the formation of F centers (an electron trapped at a fluorine vacancy) and their aggregation, with theoretical models predicting activation energies for defect diffusion researchgate.netkfupm.edu.sasfb-vicom.at. Similarly, extensive first-principles calculations have been performed to understand intrinsic point defects in various halide perovskites, identifying dominant defects like cation interstitials and halide vacancies utwente.nlresearchgate.net. However, this body of research does not provide specific defect concentrations, formation energies, or direct experimental observations for the LiNiF₃ perovskite structure.

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables on the defect chemistry of this compound as requested, due to the absence of dedicated research on this specific compound in the provided search results.

Surface and Interfacial Phenomena

Surface Reconstruction and Termination Studies

The surfaces of nickel-containing cathode materials are not static but undergo significant reconstruction during electrochemical cycling, a process that is heavily influenced by fluorination. In stoichiometric layered cathodes like LiNiₓMnₓCo₁₋₂ₓO₂ (NMC), high-voltage operation induces structural and chemical changes at the particle surface. repec.orgnih.gov This includes the formation of a surface-reduced layer, which can transform into a rock-salt or spinel-like structure, and a surface reaction layer. nih.govacs.orgresearchgate.net Studies have shown this reconstruction can be highly anisotropic, predominantly occurring along channels of lithium diffusion. nih.govscispace.com

Intentional fluorination modifies this behavior significantly. On lithium- and manganese-rich (LMR) layered oxides, for example, a high level of fluorination can lead to the formation of a Ni-rich spinel phase, such as Li₂NiₓMn₂₋ₓO₄₋yFᵧ, on the surface. nih.govacs.org This reconstructed surface layer, or termination, is distinct from the bulk layered structure and dictates how the material interacts with the electrolyte. While the bulk may remain a layered structure, the surface can be enclosed by a thin layer of this spinel phase, which can improve structural stability and electrochemical performance. nih.govacs.org

Furthermore, surface reconstruction can be strategically employed as a modification technique. Dry coating of high-nickel cathodes followed by annealing can foster interdiffusion between the coating material and nickel from the cathode. hanbat.ac.kr This process reconstructs the surface, effectively lowering the nickel concentration at the outermost layers and mitigating the formation of undesirable NiO-like rock-salt phases. hanbat.ac.kr

Adsorption and Reaction Mechanisms at Surfaces

Reactions at the solid-electrolyte interface are governed by fundamental principles of surface chemistry, where reactants must first adsorb onto the surface before reacting. Two primary mechanisms describe these heterogeneous reactions: the Langmuir-Hinshelwood mechanism and the Eley-Rideal mechanism. fiveable.me

Conversely, the Eley-Rideal mechanism involves the reaction between one adsorbed species and a molecule directly from the gas or liquid phase, without the second species needing to be adsorbed. ucl.ac.uktaylorandfrancis.comtcd.ie The rate in this case is typically proportional to the surface coverage of the adsorbed reactant and the partial pressure or concentration of the non-adsorbed reactant. fiveable.me

Table 1: Comparison of Surface Reaction Mechanisms fiveable.me
FeatureLangmuir-Hinshelwood MechanismEley-Rideal Mechanism
Reactant StateAll reactants are adsorbed on the surface.One reactant is adsorbed; the other reacts directly from the gas/liquid phase.
Key Steps1. Adsorption of reactants 2. Reaction between adsorbed species 3. Desorption of product1. Adsorption of one reactant 2. Direct reaction with non-adsorbed species 3. Desorption of product
Rate DependenceDepends on the surface coverage of all reactants. Often shows non-linear dependence on reactant pressure/concentration due to site saturation.Depends on the surface coverage of the adsorbed species and the pressure/concentration of the non-adsorbed species. Often shows linear dependence on the non-adsorbed reactant's pressure.

Theoretical studies using density functional theory (DFT) have modeled the adsorption of molecules on nickel fluoride (B91410) surfaces to understand these initial interactions. Investigations into the Simons process—an industrial electrochemical fluorination method—propose a mechanism where a higher valent nickel fluoride film forms on a nickel anode, which then acts as the fluorinating agent. mdpi.comhlrn.denih.gov The process begins with the adsorption and splitting of hydrogen fluoride (HF) on the nickel surface. hlrn.decore.ac.uk Such models provide foundational insights into how electrolyte components and fluorinating agents interact with and modify nickel-based surfaces.

Interfacial Layer Formation and Evolution

A critical aspect of battery performance is the formation of a stable passivation layer at the electrode-electrolyte interface, known as the solid-electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode. In fluorinated systems, these layers are typically rich in lithium fluoride (LiF). oaepublish.com

The LiF-rich layer can be formed in situ through the decomposition of fluorine-containing electrolyte salts (e.g., LiPF₆) or additives. nih.gov For instance, a proposed mechanism involves the reaction of a fluorinated ether additive with superoxide (B77818) species (O₂⁻) produced during the electrochemical oxidation of species like Li₂O, leading to the formation of a stable and homogeneous LiF-based passivation layer. researchgate.net Alternatively, these layers can be created artificially through surface fluorination treatments using gases like NF₃ or F₂ or through advanced deposition techniques. researchgate.netnih.govu-fukui.ac.jp Atomic layer deposition (ALD), for example, has been used to apply ultrathin, uniform, and ionically conductive layers like lithium aluminum fluoride (LiAlF₄), which exhibit excellent electrochemical stability. stanford.edu

The evolution of this interfacial layer is dynamic. While a pre-formed LiF layer can promote uniform lithium deposition and prevent direct, rapid side-reactions between the electrode and electrolyte, its mechanical integrity can be compromised during the volume changes associated with cycling. nih.govmdpi.com This necessitates an ongoing in situ repair mechanism, where the electrolyte continues to play a role in regenerating and maintaining the protective LiF-rich interface. nih.gov A well-engineered fluorinated interphase is dense, uniform, and effective at suppressing the continuous decomposition of the electrolyte. researchgate.net

Surface Segregation and Elemental Distribution at Interfaces

The introduction of fluorine can induce significant changes in the elemental distribution near the cathode surface, a phenomenon known as surface segregation. Studies on lithium-rich layered cathodes have shown that fluorination can drive a "layer to spinel" phase transformation specifically at the surface. acs.org This process involves the segregation of certain elements to the surface to form a structurally distinct phase.

For example, in fluorinated lithium- and manganese-rich (LMR) single crystals, nickel has been observed to be strongly enriched in the top 2-3 nanometers of certain crystal facets. acs.org This leads to the formation of a Ni-enriched spinel oxyfluoride phase on the surface and creates a concentration gradient where the Mn³⁺ content decreases from the surface into the bulk of the particle. nih.govacs.org Interestingly, even in some pristine (non-fluorinated) layered oxides, transition metals can exhibit segregation, with nickel and cobalt showing preferences for different crystal facets, which in turn influences the local surface structure. pkusz.edu.cn

The elemental distribution within the interfacial layer itself is also non-uniform. Analysis of fluorinated SEI layers has revealed a layered composition, where the outer surface (adjacent to the electrolyte) may contain fluorocarbon species derived from additive degradation, while the inner regions of the SEI are predominantly composed of nanocrystalline lithium fluoride. researchgate.net

Table 2: Observed Effects of Surface Fluorination on Nickel-Containing Cathodes
PhenomenonDescriptionReference
Surface Phase TransformationInduces the formation of a nickel-enriched spinel-like oxyfluoride phase (e.g., Li₂NiₓMn₂₋ₓO₄₋yFᵧ) on the surface of layered oxides. nih.govacs.orgacs.org
Elemental SegregationPromotes the enrichment of Ni on specific crystal facets, leading to elemental concentration gradients from the surface to the bulk. nih.govacs.org
Improved Thermal StabilityIncreases the decomposition temperature of the cathode material, enhancing safety. researchgate.netu-fukui.ac.jpmdpi.com
Reduced Interfacial ResistanceOptimal levels of surface fluorination can lower charge transfer resistance (Rct) at the cathode-electrolyte interface. researchgate.netu-fukui.ac.jp
Suppression of Side ReactionsA stable LiF-rich surface layer prevents direct contact between the active material and electrolyte, reducing transition metal dissolution and electrolyte decomposition. oaepublish.com

Role of Surface Chemistry in Solid-State Reactions

The surface chemistry of fluorinated nickel cathodes is paramount in controlling the solid-state reactions that dictate battery performance and safety. The formation of a stable, electronically insulating, yet ionically conductive, LiF-rich surface layer is the central principle behind the observed improvements. researchgate.net

This passivation layer serves multiple critical functions. Firstly, it acts as a physical barrier that prevents direct contact between the highly reactive delithiated cathode surface and the organic electrolyte. oaepublish.com This physical separation is crucial for suppressing continuous, parasitic side reactions that consume lithium inventory and degrade the electrolyte. It also significantly reduces the dissolution of transition metal ions, such as nickel, into the electrolyte, which is a major cause of capacity fade. acs.org

Secondly, the surface layer governs the kinetics of lithium-ion transfer, which is often a rate-determining step in the battery's operation. researchgate.net While LiF is an electronic insulator, it allows for the transport of Li⁺ ions. Materials with low surface diffusion resistance, like LiF, are ideal as they can guide a rapid and uniform flux of lithium ions to and from the electrode surface. mdpi.com By controlling these interfacial solid-state reactions, a well-designed fluorinated surface chemistry leads to enhanced structural and thermal stability, improved capacity retention, and more stable voltage profiles during long-term cycling. nih.govu-fukui.ac.jp

Reaction Mechanisms and Solid State Kinetics

In-Situ and Operando Spectroscopic Investigations of Reaction Pathways

To understand the dynamic changes occurring within a lithium nickel fluoride (B91410) electrode during electrochemical cycling, in-situ and operando spectroscopic and diffraction techniques are indispensable. These methods allow for the real-time observation of phase evolution, providing direct evidence of the reaction pathways.

In-Situ X-ray Diffraction (XRD): This is a powerful technique to track changes in the crystalline structure of the electrode material as it reacts with lithium. For related nickel fluoride systems, such as Nickel(II) Fluoride (NiF₂), ex-situ XRD studies have shown a clear reaction pathway. During the initial lithiation (discharge), the diffraction peaks corresponding to the NiF₂ crystal structure gradually diminish in intensity and eventually disappear. Simultaneously, new peaks emerge that are characteristic of metallic nickel (Ni) and lithium fluoride (LiF). ucsd.edu This observation is strong evidence for the conversion reaction:

NiF₂ + 2Li⁺ + 2e⁻ → Ni + 2LiF ucsd.edu

Upon delithiation (charge), the process is partially reversed, with the reappearance of NiF₂ peaks, indicating that the conversion reaction has a degree of reversibility. ucsd.edu Similar in-situ XRD experiments on lithium nickel fluoride would be expected to reveal a comparable conversion mechanism, tracking the disappearance of the initial this compound phase and the emergence of metallic nickel and lithium fluoride. esrf.frstanford.edunih.gov

Operando X-ray Absorption Spectroscopy (XAS): XAS is sensitive to the local atomic environment and the oxidation state of the nickel atoms. Operando XAS can monitor the changes in the Ni oxidation state during the reaction with lithium. rsc.org For a conversion reaction, one would expect to observe the Ni²⁺ in the initial this compound being reduced to Ni⁰ upon full discharge. This spectroscopic evidence complements the structural information from XRD. nih.gov

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide insights into the local environment of lithium ions, helping to distinguish between lithium in the electrolyte, lithium in the solid-electrolyte interphase (SEI), and lithium in the crystalline LiF product.

These advanced techniques provide a comprehensive picture of the reaction pathway, confirming that the primary mechanism is a conversion reaction rather than a simple intercalation process. rsc.org The data from these investigations are crucial for understanding the origins of electrochemical properties such as voltage hysteresis and capacity fade.

Kinetic Studies of Solid-State Transformations

The rate at which the conversion reaction occurs is determined by solid-state kinetics, which involves processes like nucleation of new phases and the growth of these phases. ucsd.edu The kinetics of these transformations are critical as they directly impact the battery's rate capability and efficiency.

Studies on analogous systems like NiF₂ have shown that the kinetics of the conversion reaction, which involves the nucleation and growth of metallic nickel nanoparticles, can be influenced by material properties. For instance, doping NiF₂ with NiO, which has higher electronic conductivity, was found to enhance the kinetics of the conversion reaction. ucsd.edu This suggests that electron transport through the material is a key kinetic-limiting factor.

The kinetics of solid-state synthesis of related materials, such as lithium nickel oxide (LiNiO₂), have been analyzed using models like the Johnson-Mehl-Avrami equation. rsc.org These analyses reveal that the formation is often governed by a three-dimensional diffusion-controlled mechanism. rsc.org For the electrochemical conversion reaction of this compound, kinetic analysis would involve studying the rate of phase transformation under different current densities and temperatures.

Table 7.2.1: Factors Influencing Solid-State Reaction Kinetics

Factor Description Impact on this compound
Electronic Conductivity The ability of the material to transport electrons to the reaction front. Low intrinsic conductivity of fluorides can be a rate-limiting step. Doping or creating nanocomposites with conductive materials like carbon can improve kinetics. ucsd.edu
Ionic Conductivity The mobility of lithium ions through the material and across phase boundaries. As new phases (LiF, Ni) form, Li⁺ must diffuse through these product layers.
Particle Size The dimension of the active material particles. Nanostructuring the material shortens diffusion paths for both ions and electrons, generally leading to faster kinetics.
Temperature The thermal energy available to overcome activation barriers. Higher temperatures typically increase reaction rates but can also accelerate degradation reactions.

| Nucleation & Growth | The process of forming and expanding the new Ni and LiF phases. | The energy barrier for nucleating these new phases can contribute significantly to the overpotential and affect the reaction rate. ucsd.edu |

This table is generated based on principles of solid-state kinetics and findings from related materials.

Diffusion Mechanisms and Ion Transport within the Lattice

In a typical intercalation material, lithium ions diffuse through channels within a stable crystal lattice. However, for a conversion material like this compound, the concept of ion transport is different because the original lattice is destroyed during the reaction.

During the initial discharge, lithium ion transport occurs through the pristine this compound lattice. However, as the conversion reaction proceeds, the electrode transforms into a nanocomposite of metallic nickel nanoparticles embedded in a lithium fluoride matrix. ucsd.edu At this stage, the primary mechanism for ion transport is diffusion through the newly formed LiF phase and along the extensive interfaces between the Ni and LiF nanoparticles.

The ionic conductivity of LiF is a critical parameter. While LiF is generally considered an ionic insulator, ion transport can be significant over the very short distances present in a nanoscale composite. The massive number of interfaces in the converted material can provide pathways for rapid ionic transport.

Table 7.3.1: Lithium Ion Diffusion Properties in Related Materials

Material Diffusion Mechanism Activation Energy (eV) Ionic Conductivity (S/cm)

| Lithium Fluoride (LiF) | Vacancy-mediated | ~0.73 | ~10⁻⁹ (ex-situ layer) |

Data is based on findings for Lithium Fluoride (LiF) as a component of the Solid Electrolyte Interphase (SEI) and a product of conversion reactions.

Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the activation barriers for lithium ion diffusion in both the pristine this compound structure and the resulting LiF phase. pitt.edu These theoretical calculations can help elucidate the rate-limiting steps in the ion transport process.

Intercalation and Deintercalation Reaction Dynamics

The distinction between intercalation and conversion is fundamental to understanding the reaction dynamics of this compound.

Intercalation: This process involves the reversible insertion of lithium ions into a host lattice without causing significant structural changes to the host. batteryburnbook.com It is characterized by minimal bond breaking and preservation of the host's crystal structure.

Conversion: This involves a chemical reaction where the host material is completely transformed into new chemical compounds. batteryburnbook.comnih.gov In the case of this compound reacting with lithium, this means the breaking of Ni-F bonds and the formation of metallic Ni and ionic LiF. ucsd.edu

For simple transition metal fluorides like NiF₂, experimental evidence from techniques like XRD overwhelmingly supports a conversion mechanism. ucsd.edu There is no indication of a stable intercalation phase where lithium ions are inserted into the NiF₂ lattice before the conversion begins. ucsd.edu The reaction proceeds directly to the formation of Ni and LiF. ucsd.edu

The dynamics of this conversion reaction involve significant structural and morphological changes. The process is a two-phase reaction characterized by the nucleation and subsequent growth of the product phases. ucsd.edu This is fundamentally different from the single-phase or two-phase reactions seen in many intercalation materials, where structural changes are much less drastic. batteryburnbook.com The large volume changes and the energy required to break and reform chemical bonds during conversion reactions are primary reasons for challenges like voltage hysteresis and mechanical degradation of the electrode. batteryburnbook.com

Thermodynamic Driving Forces for Chemical Reactions

The tendency for a chemical reaction to occur is governed by thermodynamics, specifically the change in Gibbs free energy (ΔG). The voltage of an electrochemical cell is directly related to the Gibbs free energy of the reaction (ΔG = -nFE), where 'n' is the number of electrons transferred, 'F' is Faraday's constant, and 'E' is the cell voltage.

For the conversion reaction of a generic nickel fluoride, the theoretical voltage can be calculated from the standard enthalpies or Gibbs free energies of formation of the reactants and products. libretexts.orglibretexts.orgwikipedia.orgkhanacademy.orgyoutube.com The theoretical conversion potential for NiF₂ has been calculated to be 2.964 V. ucsd.edu

Reaction: NiF₂ + 2Li → Ni + 2LiF

However, experimentally, the measured potential for this reaction is significantly lower, around 1.5 V. ucsd.edu This large difference between the theoretical and experimental voltage, known as polarization or overpotential, is a hallmark of conversion reactions. It arises from several factors:

Kinetic Barriers: A significant energy input is required to overcome the activation barriers for breaking the strong, ionic Ni-F bonds and for nucleating the new Ni and LiF phases. ucsd.edu

Structural Reorganization: The substantial rearrangement of atoms from the crystalline NiF₂ lattice to the Ni and LiF product phases requires energy. ucsd.edu

Low Electronic/Ionic Conductivity: The poor conductivity of the fluoride material can lead to large resistive losses, further lowering the measured voltage. ucsd.edu

Thermodynamic data for specific ternary compounds like Li₂NiF₄ have been experimentally determined. The Gibbs free energy of formation for Li₂NiF₄(s) was measured and can be expressed as a function of temperature: ΔfG°m(T) [Li₂NiF₄(s)] / kJ mol⁻¹ = (-1902.2 ± 1.1) + (0.3491 ± 0.0016) × (T/K). researchgate.netresearchgate.net This kind of data is essential for constructing phase diagrams and predicting the stability of different phases during synthesis and electrochemical reactions. iaea.org

Computational and Theoretical Materials Design

Ab Initio and First-Principles Simulations for Structural Prediction and Stability

Ab initio and first-principles calculations, which are based on the fundamental laws of quantum mechanics, are powerful tools for predicting the crystal structure and assessing the thermodynamic stability of materials without the need for empirical parameters. researchgate.net These methods, such as Density Functional Theory (DFT), can be used to determine the most energetically favorable atomic arrangements and to calculate key thermodynamic quantities like formation energy. researchgate.net

For a given chemical composition like LiNiF3, computational techniques can explore various possible crystal structures, known as polymorphs, to identify the ground state structure—the one with the lowest energy and thus the most stable. stackexchange.com The thermodynamic stability of a compound is typically evaluated by calculating its formation energy, which is the energy change when the compound is formed from its constituent elements in their standard states. A negative formation energy indicates that the compound is stable with respect to decomposition into its elements.

Furthermore, the stability of a material against competing phases in a given chemical system can be visualized through the construction of a convex hull phase diagram. stackexchange.com For the Li-Ni-F system, first-principles calculations would be used to compute the energies of all known and hypothetical compounds. The convex hull connects the energies of the stable phases, and any compound whose energy lies above the hull is considered thermodynamically unstable with respect to decomposition into a linear combination of the stable phases on the hull. stackexchange.com While general methodologies for these calculations are well-established, specific ab initio studies predicting the crystal structure and detailed thermodynamic stability of lithium nickel fluoride (B91410) are not widely available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Processes and Ion Diffusion

In the context of battery materials like lithium nickel fluoride, MD simulations are particularly valuable for understanding the mechanisms of lithium-ion transport through the crystal lattice. The diffusion coefficient of lithium ions, a critical parameter for determining the rate capability of a battery electrode, can be calculated from the mean squared displacement of the ions over time during an MD simulation. berkeley.edu

MD simulations can also be used to visualize the diffusion pathways of lithium ions and to calculate the activation energy barriers for ion hopping between different sites in the crystal structure. nih.gov This information is crucial for understanding the factors that limit ionic conductivity and for designing materials with improved ion transport properties. While MD simulations have been extensively applied to study ion diffusion in various cathode materials, specific MD studies focusing on the solid-state diffusion of lithium ions and the associated dynamic processes within the this compound structure are not readily found in published research.

Rational Design of Novel this compound Derivatives

Rational design, guided by computational methods, offers a powerful strategy for developing new materials with tailored properties. In the case of this compound, first-principles calculations can be employed to systematically investigate the effects of introducing dopants or creating solid solutions to form novel derivatives with enhanced electrochemical performance. oaepublish.com

One common approach is aliovalent substitution, where an ion in the parent structure is replaced by an ion with a different charge. For example, substituting some of the Ni²⁺ ions in LiNiF3 with a trivalent or monovalent cation could introduce vacancies or interstitials in the lithium sublattice, which can significantly impact the ionic conductivity. arxiv.org Computational screening can be used to identify promising dopants by calculating their formation energies within the LiNiF3 host lattice and their effect on the electronic structure and lithium diffusion barriers.

Another strategy is to create solid solutions with other metal fluorides. By mixing LiNiF3 with other compounds, it may be possible to stabilize new crystal structures or to tune the electrochemical properties, such as the operating voltage and specific capacity. scilit.com High-throughput computational screening, where the properties of a large number of different compositions are calculated, can accelerate the discovery of promising new derivatives in the vast chemical space of the Li-Ni-M-F system (where M is a dopant element). acs.organsto.gov.au

Machine Learning Approaches in Materials Discovery and Optimization

Machine learning (ML) is rapidly emerging as a transformative tool in materials science, enabling the accelerated discovery and optimization of new materials with desired properties. researchgate.netresearch.google By training models on large datasets of known materials, ML algorithms can learn the complex relationships between a material's composition, structure, and properties. niilmuniversity.ac.in

In the context of this compound and its derivatives, ML can be applied in several ways. For instance, an ML model could be trained on a database of calculated properties of various fluoride compounds to predict the stability, voltage, and ionic conductivity of new, unexplored compositions. researchgate.net This can significantly reduce the computational cost of high-throughput screening by quickly identifying the most promising candidates for further investigation with more accurate but computationally expensive first-principles calculations. acs.organsto.gov.auresearchgate.net

Furthermore, machine learning interatomic potentials (MLIPs) are being developed to replace traditional force fields in molecular dynamics simulations. atomfair.comresearchgate.net These MLIPs are trained on data from ab initio calculations and can achieve near-quantum accuracy at a fraction of the computational cost, enabling larger and longer simulations of dynamic processes like ion diffusion. researchgate.net While the application of machine learning to the discovery of fluoride-ion conductors is an active area of research, specific ML models and large-scale screening efforts focused on the this compound chemical space have yet to be extensively reported. unc.edueeworld.com.cn

Advanced Research Directions and Future Academic Outlook

Exploration of New Lithium Nickel Fluoride (B91410) Analogues

The exploration of new analogues of lithium nickel fluoride is a key research direction aimed at enhancing its electrochemical properties. This involves the synthesis and characterization of novel compounds where the elemental ratios are varied, or where nickel is partially substituted by other transition metals. The goal is to tune the material's voltage, capacity, and stability.

Research into metal fluorides such as iron(II) fluoride (FeF2), cobalt(II) fluoride (CoF2), and copper(II) fluoride (CuF2) provides a basis for understanding the potential of related systems. merckmillipore.com These compounds, like nickel(II) fluoride (NiF2), offer high theoretical discharge potentials and volumetric capacities. merckmillipore.com The investigation into ternary fluorides is also a promising avenue. For instance, computational studies have assessed various ternary fluoride materials to identify promising cathode candidates for fluoride-ion batteries, which share some fundamental principles with lithium-ion systems. nih.gov

The synthesis of novel analogues can be guided by computational screening and subsequently realized through various synthetic routes. For example, a bottom-up approach using an ammonium fluoride (NH4F) treatment has been reported for synthesizing NiF2/porous carbon nanocomposites, a method that could be adapted for creating new doped or substituted analogues. dongguk.edudongguk.edu

Table 1: Comparison of Theoretical Capacities for Selected Metal Fluorides

Compound Theoretical Specific Capacity (mAh g⁻¹) Theoretical Volumetric Capacity (mAh cm⁻³)
FeF3 713 2196
NiF2 554 -
CuF2 - -
CoF2 - -

Data sourced from various research findings. merckmillipore.com

Understanding Complex Multi-component Systems Incorporating this compound

To overcome the inherent limitations of pure this compound, such as low electrical conductivity, researchers are increasingly focusing on multi-component systems. dongguk.edu These systems involve creating composites and heterostructures where this compound is combined with other materials to achieve synergistic effects.

A significant area of research is the development of nanocomposites where nickel fluoride is embedded within a conductive carbon matrix. dongguk.edudongguk.eduresearchgate.net This approach addresses the poor electronic conductivity of the fluoride material, facilitating faster electron transfer and improving rate performance. researchgate.net For instance, NiF2/porous carbon (NPC) nanocomposites have demonstrated significantly higher reversible capacities compared to the bare material. dongguk.edudongguk.edu

The formation of heterostructures is another effective strategy. By creating an interface between nickel fluoride and another material, it's possible to modulate the electronic structure and enhance electrochemical activity. researchgate.net The study of these complex interfaces is crucial for understanding charge transfer mechanisms and degradation pathways.

Future work will likely involve exploring a wider range of matrix materials and architectures, including graphene, carbon nanotubes, and conductive polymers, to further optimize the performance of this compound-based electrodes.

Development of Advanced Characterization Techniques for In-Depth Analysis

A deeper understanding of the electrochemical processes occurring within this compound-based materials requires the use and development of advanced characterization techniques. In situ and operando methods, which allow for the analysis of the material during battery operation, are particularly valuable. ustb.edu.cnnih.govtudelft.nlresearchgate.netiaea.org

These techniques provide real-time information on structural changes, phase evolution, and the formation of the solid-electrolyte interphase (SEI). nih.govtudelft.nl Key in situ and operando techniques applicable to the study of this compound include:

X-ray Diffraction (XRD): To track changes in the crystal structure during charging and discharging. ustb.edu.cn

Electron Microscopy (SEM, TEM): To observe morphological changes and the evolution of nanostructures. patsnap.com

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): To analyze the chemical composition of the surface and the SEI layer. patsnap.com

Atomic Force Microscopy (AFM): To probe the surface morphology and mechanical properties at the nanoscale. patsnap.com

Solid-State Nuclear Magnetic Resonance (ssNMR): To investigate the local environment of lithium ions and structural changes in the electrode and electrolyte. bruker.com

The combination of multiple in situ techniques can provide a more comprehensive picture of the complex processes at play. ustb.edu.cn Furthermore, the development of specialized electrochemical cells compatible with these advanced characterization tools is an active area of research. researchgate.net

Table 2: Advanced Characterization Techniques for this compound Analysis

Technique Information Obtained Mode
X-ray Diffraction (XRD) Crystal structure, phase transitions In situ, Operando
Scanning Electron Microscopy (SEM) Surface morphology, particle size Ex situ, In situ
Transmission Electron Microscopy (TEM) Nanostructure, crystallinity Ex situ, In situ
X-ray Photoelectron Spectroscopy (XPS) Surface chemical composition, SEI analysis Ex situ, In situ
Atomic Force Microscopy (AFM) Surface topography, mechanical properties Ex situ, In situ

Theoretical Advancements in Predicting and Explaining Phenomena

Theoretical and computational modeling plays a crucial role in accelerating the discovery and optimization of new materials and in providing fundamental insights into their behavior. barc.gov.in Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, thermodynamics, and kinetics of this compound and its analogues. barc.gov.inrsc.org

Computational studies can be used to:

Predict the voltage profiles and theoretical capacities of new fluoride compounds.

Investigate the diffusion pathways and activation energies for lithium ion transport.

Model the structure and stability of interfaces between the electrode and electrolyte.

Understand the mechanisms of phase transformations during electrochemical cycling.

For example, DFT calculations have been employed to study the solvation structures of lithium ions in various electrolytes, which is critical for understanding the formation of the SEI. rsc.org Furthermore, computational screening of large materials databases can help to identify promising new cathode materials with desirable properties. nih.gov The integration of machine learning with these computational methods is an emerging trend that can further accelerate materials discovery. acs.org

Interdisciplinary Approaches to Fundamental Research Questions

Addressing the multifaceted challenges associated with this compound requires a highly interdisciplinary approach. Collaboration between researchers in materials science, chemistry, physics, and engineering is essential for making significant progress.

Materials scientists and chemists focus on the synthesis of new materials and the design of novel electrode architectures.

Physicists contribute to the understanding of fundamental electronic and ionic transport properties and the development of advanced characterization techniques.

Engineers are crucial for designing and fabricating practical battery cells, as well as for scaling up material production.

The study of fluoride-ion batteries, for instance, has brought together researchers from various disciplines to tackle challenges related to electrolyte stability and electrode cyclability. washu.edu Similarly, the development of all-solid-state batteries incorporating fluoride-based materials necessitates expertise in solid-state ionics, ceramics, and interface engineering. rdworldonline.comrsc.org This collaborative effort is vital for translating fundamental scientific discoveries into practical energy storage technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.